2-(4-(2-Propylthio)phenyl)propionamide
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Overview
Description
2-(4-(2-Propylthio)phenyl)propionamide is an organic compound with the molecular formula C12H17NOS It is a derivative of propanamide, featuring a propan-2-ylsulfanyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Propylthio)phenyl)propionamide typically involves the reaction of 4-isopropylthiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 4-isopropylthiophenol, propanoyl chloride, ammonia
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Propylthio)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the phenyl ring
Scientific Research Applications
2-(4-(2-Propylthio)phenyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-Propylthio)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-(4-(2-Propylthio)phenyl)propionamide can be compared with other similar compounds, such as:
Propanamide: The parent compound, which lacks the propan-2-ylsulfanyl group.
4-Isopropylthiophenol: The precursor used in its synthesis.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Uniqueness
The presence of the propan-2-ylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Further studies are warranted to explore its full potential and uncover new applications.
Properties
CAS No. |
129602-95-5 |
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Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
InChI Key |
VAOFQZQSUSJVEJ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
Synonyms |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide |
Origin of Product |
United States |
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